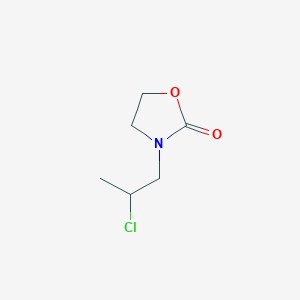
2,3-Diphenyl-5,8-quinoxalinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-5,8-quinoxalinedione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is further substituted with two ketone groups at positions 5 and 8. The molecular formula of this compound is C20H12N2O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5,8-quinoxalinedione typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which subsequently undergoes cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and longer reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenyl-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the ketone groups can lead to the formation of quinoxaline diols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, quinoxaline diols, and various substituted quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-5,8-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of the quinoxaline family, lacking the phenyl and ketone substitutions.
2,3-Diphenylquinoxaline: Similar to 2,3-Diphenyl-5,8-quinoxalinedione but without the ketone groups.
5,8-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of ketones at positions 5 and 8.
Uniqueness: this compound is unique due to the presence of both phenyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Propiedades
Número CAS |
38674-89-4 |
|---|---|
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
VNBZDYJWROOJRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


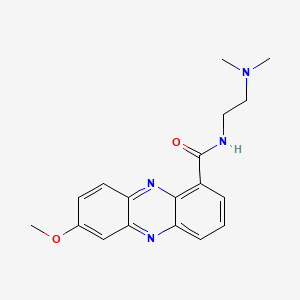
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
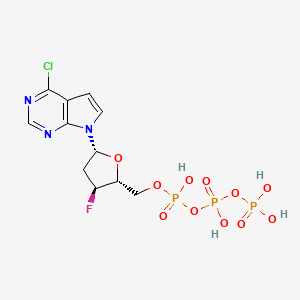


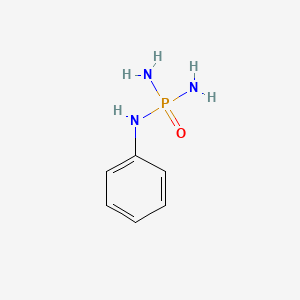
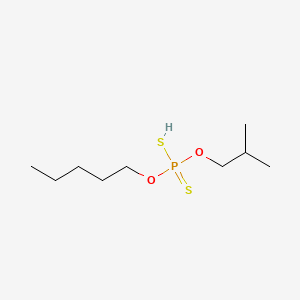

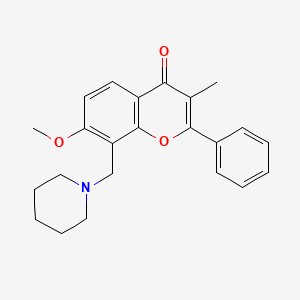
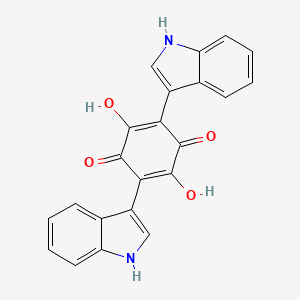
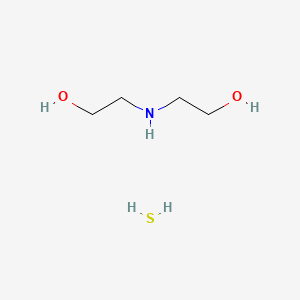
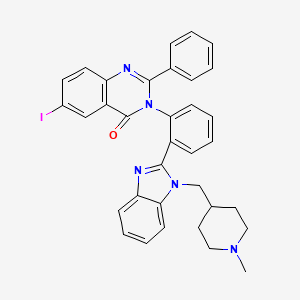
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
